molecular formula C19H22FN5O2 B2934538 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE CAS No. 1396768-23-2

2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE

Cat. No.: B2934538
CAS No.: 1396768-23-2
M. Wt: 371.416
InChI Key: TXJBHZAJYNCVAW-UHFFFAOYSA-N
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Description

2-Acetamido-N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}acetamide is a synthetic small molecule featuring a pyridazine core substituted with a 3-fluorophenyl group and a piperidine moiety linked via an acetamide bridge. Its structure combines a heterocyclic aromatic system (pyridazine) with a fluorinated aromatic ring, which may enhance binding specificity and metabolic stability.

Properties

IUPAC Name

2-acetamido-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-13(26)21-12-19(27)22-16-7-9-25(10-8-16)18-6-5-17(23-24-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJBHZAJYNCVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, and other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-acetamido-N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}acetamide, we analyze its structural analogs and their synthetic, physical, and functional characteristics.

Structural Analog 1: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Compound 2e)

Key Features :

  • Core Structure : Pyrimidine-triazole-acetamide hybrid.
  • Substituents : Cyclopropyl-triazole, pyridinyl-pyrimidine, and methylphenyl groups.
  • Synthesis : Microwave-assisted synthesis (70°C, 65 W, 30 min) yielded 30% product with a melting point of 165–167°C .
  • Spectroscopy : IR confirmed N-H (3320 cm⁻¹) and C=O (1680 cm⁻¹) stretches; NMR and HR-MS validated molecular integrity .

Comparison :

  • Heterocyclic Core : The target compound uses pyridazine, whereas 2e employs pyrimidine and triazole. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine.
  • Fluorination: The 3-fluorophenyl group in the target compound contrasts with 2e’s non-fluorinated pyridinyl-pyrimidine. Fluorination often improves bioavailability and target affinity.
  • Synthetic Yield : Both compounds exhibit moderate yields (~30%), indicating shared challenges in multi-step heterocyclic synthesis .
Structural Analog 2: N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide

Key Features :

  • Core Structure : Piperazine-propargyl-acetamide.
  • Substituents : 4-Fluorophenyl-piperazine and propargyl linkage.
  • Molecular Weight : 351.42 g/mol (C₂₁H₂₂FN₃O) .
  • Functional Relevance : Piperazine moieties are common in CNS drugs (e.g., antipsychotics) due to their GPCR modulation.

Comparison :

  • Ring Systems : The target compound’s piperidine vs. this analog’s piperazine. Piperazine’s additional nitrogen may confer stronger basicity and solubility.
  • Fluorophenyl Position : The target’s 3-fluorophenyl vs. analog’s 4-fluorophenyl. Meta-fluorination could influence steric interactions in target binding.
  • Linker Chemistry : The propargyl group in the analog vs. the pyridazine-piperidine linkage in the target. Propargyl groups may enhance metabolic stability but introduce synthetic complexity .
Table 1: Comparative Analysis of Structural Analogs
Feature Target Compound Compound 2e N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide
Core Heterocycle Pyridazine Pyrimidine-triazole Piperazine-propargyl
Fluorinated Group 3-Fluorophenyl None 4-Fluorophenyl
Molecular Weight (g/mol) Not reported Not reported 351.42
Key Functional Groups Acetamide, piperidine Acetamide, pyridinyl-pyrimidine Acetamide, propargyl
Synthesis Yield Not reported 30% Not reported

Research Implications and Gaps

  • Pharmacokinetics : The target compound’s pyridazine-piperidine scaffold may offer advantages in CNS penetration compared to piperazine-based analogs, but experimental validation is needed.
  • Synthetic Optimization : Low yields in analog synthesis (e.g., 30% for 2e) highlight the need for improved methodologies for heterocyclic coupling reactions.
  • Biological Activity : While structural parallels to kinase inhibitors (e.g., imatinib analogs) and GPCR modulators exist, direct biological data for the target compound remains unreported.

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